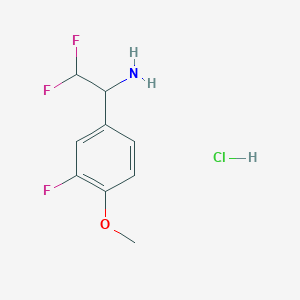

![molecular formula C32H32N2NaO12 B1432182 Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate CAS No. 1423037-17-5](/img/structure/B1432182.png)

Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate is a chemical compound widely used in various scientific fields. It is primarily known for its role as a pH indicator and its application in the colorimetric determination of calcium in biological samples. The compound is a derivative of o-Cresolphthalein, which is a phthalein dye.

Wirkmechanismus

Target of Action

The primary target of O-Cresolphthalein complexone sodium salt is calcium ions in the human body . It is used as an alkaline earth metal ion indicator and is particularly effective in the colorimetric estimation of calcium in serum .

Mode of Action

O-Cresolphthalein complexone sodium salt: interacts with its target, calcium ions, to form a complex. This interaction occurs under alkaline conditions (pH 10-12), resulting in the formation of a red complex . The binding of calcium to O-Cresolphthalein complexone sodium salt results in a color change, which is used as an indicator in titrations .

Biochemical Pathways

The biochemical pathway affected by O-Cresolphthalein complexone sodium salt is the calcium signaling pathway. Calcium plays significant roles in cell structural components and biochemical functioning through signaling within and external to the cell . By binding to calcium ions, O-Cresolphthalein complexone sodium salt can affect this pathway and its downstream effects.

Pharmacokinetics

The pharmacokinetics of O-Cresolphthalein complexone sodium salt It is known that the compound is insoluble in water but soluble in ethanol . This solubility profile may impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the action of O-Cresolphthalein complexone sodium salt is the formation of a red complex with calcium ions . This complex formation is used to determine calcium levels in the human body . The color change associated with complex formation provides a visual indication of the presence and concentration of calcium ions.

Action Environment

The action of O-Cresolphthalein complexone sodium salt is influenced by environmental factors such as pH. The compound is colorless at pH 11, but turns pink in the presence of alkaline earth metals . Therefore, the efficacy and stability of O-Cresolphthalein complexone sodium salt can be influenced by the pH of its environment. Additionally, the compound is insoluble in water but soluble in ethanol , which may also impact its action depending on the solvent environment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate typically involves the reaction of o-Cresolphthalein with iminodiacetic acid derivatives. The process generally requires an alkaline medium to facilitate the formation of the complexone structure. The reaction conditions often include controlled temperatures and pH levels to ensure the stability and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and consistent quality. The compound is usually produced in the form of maroon or pale reddish-yellow crystals .

Analyse Chemischer Reaktionen

Types of Reactions

Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate undergoes various chemical reactions, including complexation, substitution, and redox reactions. The compound is known for its ability to form stable complexes with metal ions, particularly calcium.

Common Reagents and Conditions

The complexation reaction with calcium ions occurs in an alkaline solution, typically at a pH of around 10.6. Common reagents used in these reactions include ethanolamine and 8-hydroxyquinoline .

Major Products

The primary product of the reaction between this compound and calcium ions is a violet-colored complex, which is used for the colorimetric determination of calcium concentrations in various samples .

Wissenschaftliche Forschungsanwendungen

Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in the synthesis of polyamides and polyimides.

Biology: Employed in the colorimetric determination of calcium in serum and other biological samples.

Medicine: Utilized in diagnostic assays to measure calcium levels in human serum and urine.

Industry: Applied in the production of high-temperature resistant polymers and as a reagent in various analytical procedures

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenolphthalein: Another phthalein dye used as a pH indicator.

Thymolphthalein: Similar to O-Cresolphthalein, used as a pH indicator and in various analytical applications.

Uniqueness

Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate is unique due to its specific application in the colorimetric determination of calcium. Its ability to form a stable and distinctively colored complex with calcium ions sets it apart from other similar compounds. Additionally, its use in the synthesis of high-temperature resistant polymers highlights its versatility and importance in industrial applications .

Eigenschaften

CAS-Nummer |

1423037-17-5 |

|---|---|

Molekularformel |

C32H32N2NaO12 |

Molekulargewicht |

659.6 g/mol |

IUPAC-Name |

sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate |

InChI |

InChI=1S/C32H32N2O12.Na/c1-17-7-21(9-19(29(17)43)11-33(13-25(35)36)14-26(37)38)32(24-6-4-3-5-23(24)31(45)46-32)22-8-18(2)30(44)20(10-22)12-34(15-27(39)40)16-28(41)42;/h3-10,43-44H,11-16H2,1-2H3,(H,35,36)(H,37,38)(H,39,40)(H,41,42); |

InChI-Schlüssel |

KPKPKIJMETWMLP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)[O-].[Na+] |

Kanonische SMILES |

CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)O.[Na] |

Verwandte CAS-Nummern |

94442-10-1 62698-54-8 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-6-ethyl-1H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1432101.png)

![8-Chloro-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B1432103.png)

![Methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B1432107.png)

![3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline](/img/structure/B1432108.png)

![3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline dihydrochloride](/img/structure/B1432109.png)

![2,8-Diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B1432111.png)

![3-[(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)amino]benzoic acid](/img/structure/B1432112.png)

![[6-methyl-2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1432113.png)

![[4-(3-Methylpiperidin-1-yl)phenyl]amine hydrochloride](/img/structure/B1432117.png)

![N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-2-methyl-1-propanamine hydrochloride](/img/structure/B1432119.png)